(S)-5-(azetidin-2-ylmethoxy)pyrimidine

nAChR Radioligand Binding Pain

Standard azetidine-ether analogs lack the precise pharmacology of the (S)-pyrimidine scaffold. This chiral pyrimidine ether is a validated cold competitor for α4β2 nAChR radioligand assays. - Affinity: Ki = 0.130 nM (α4β2); 4.2× vs. pyridine analog - Selectivity: >77,000× over α10 subtype - Property: cLogP -0.1, TPSA 47 Ų (CNS-permeable) - Benchmark for ring size & N-substitution SAR studies

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B11916350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(azetidin-2-ylmethoxy)pyrimidine
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CNC1COC2=CN=CN=C2
InChIInChI=1S/C8H11N3O/c1-2-11-7(1)5-12-8-3-9-6-10-4-8/h3-4,6-7,11H,1-2,5H2/t7-/m0/s1
InChIKeyXOYWIKDUNYLVAF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview & Procurement


(S)-5-(Azetidin-2-ylmethoxy)pyrimidine (CAS 228866-56-6, CHEMBL328705) is a chiral, small-molecule pyrimidine ether featuring an (S)-configured azetidine ring linked via a methyleneoxy bridge to the 5-position of a pyrimidine core [1]. With a molecular weight of 165.19 g/mol, a calculated LogP of –0.1, and a topological polar surface area of 47 Ų, the compound occupies physicochemical space consistent with CNS-permeable nicotinic ligands [1]. It is primarily recognized as a high-affinity ligand for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR), a validated target for pain, cognition, and neuroprotection programs [2].

Why Generic Substitution Fails


Within the azetidine-ether series, seemingly minor structural variations—pyrimidine versus pyridine core, (S) versus (R) stereochemistry, N-substitution on the azetidine ring, or replacement with a pyrrolidine—produce order-of-magnitude shifts in nAChR binding affinity and fundamentally alter receptor-subtype selectivity [1]. For instance, changing the heterocycle from pyrimidine to pyridine while retaining the (S)-azetidine ether motif changes the Ki from 0.130 nM to 0.55 nM, and replacing the azetidine with an N-methyl-pyrrolidine (pyrimidine scaffold) raises the Ki to 2.40 nM [1][2]. These differences are large enough to invalidate the use of generic azetidine-ether analogs as surrogates in any binding, functional, or in vivo study where the precise pharmacology of the (S)-pyrimidine-azetidine entity is the parameter under investigation.

Quantitative Differentiation Evidence


Pyrimidine vs. Pyridine Core Affinity

In a radioligand displacement assay using [³H]-(–)-cytisine on rat brain membranes, (S)-5-(azetidin-2-ylmethoxy)pyrimidine (BDBM50081496) exhibited a Ki of 0.130 nM for the α4β2 nAChR subtype [1]. This represents a 4.2-fold improvement in affinity over the corresponding pyridine-based analog, (S)-(5-(azetidin-2-ylmethoxy)pyridine-3-yl)methyl derivative, which yielded a Ki of 0.55 nM under comparable binding conditions [2]. The core heterocycle replacement (pyrimidine vs. pyridine) is the sole structural difference driving this affinity gain, making the pyrimidine scaffold the preferred choice for programs requiring maximal receptor engagement at low concentrations.

nAChR Radioligand Binding Pain Cognition Nicotinic Agonist

Azetidine vs. N-Methyl-Pyrrolidine Ring

When the (S)-azetidine ring of the target compound is replaced by an (S)-N-methyl-pyrrolidine ring, leaving the pyrimidine core intact, the affinity for the α4β2 nAChR drops from Ki = 0.130 nM to Ki = 2.40 nM—an 18.5-fold decrease [1]. Both data points originate from the same radioligand displacement assay (rat brain membranes, [³H]-(–)-cytisine) reported in Bioorg Med Chem Lett 1999, providing a direct head-to-head comparison within a single study [1]. This demonstrates that the four-membered, unsubstituted azetidine is a critical pharmacophoric element that cannot be substituted by the homologous five-membered N-methyl-pyrrolidine without severe loss of potency.

nAChR SAR Azetidine Pyrrolidine Conformational Restriction

Stereochemical Configuration Impact

The (S)-enantiomer of the pyrimidine-azetidine ether series contrasts sharply with the clinically characterized (R)-enantiomer ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine). Literature data indicate that while both enantiomers of the pyridine series are potent analgesics, the (R)-enantiomer (ABT-594, Ki = 0.037 nM) displays diminished peripheral side effects compared to its (S)-counterpart in mouse models [1]. For the pyrimidine core specifically, only the (S)-enantiomer (Ki = 0.130 nM) has publicly disclosed affinity data at α4β2 nAChR; no equivalent (R)-pyrimidine data are available in authoritative databases [2]. This gap underscores that the stereochemical identity of the azetidine center is not interchangeable—the (S)-configuration on the pyrimidine scaffold represents a distinct pharmacological entity whose receptor interactions differ fundamentally from the (R)-pyridine clinical candidate ABT-594.

Chirality Enantiomer nAChR ABT-594 Side Effect Profile

Subtype Selectivity Window

In parallel radioligand binding assays on rat brain preparations, (S)-5-(azetidin-2-ylmethoxy)pyrimidine demonstrated a Ki of 0.130 nM at the α4β2 subtype and a Ki of >10,000 nM at the α10 subtype, yielding a selectivity ratio exceeding 77,000-fold [1]. This subtype discrimination is experimentally derived from two distinct displacement assays—[³H]-(–)-cytisine for α4β2 and [¹²⁵I]-α-bungarotoxin for α10—both conducted within the same study [1]. By comparison, many classical nicotinic ligands (e.g., epibatidine, nicotine) exhibit far narrower selectivity windows, often in the single-digit to low double-digit range across nAChR subtypes, though direct head-to-head selectivity comparisons for this compound versus specific alternatives are not publicly available.

nAChR Subtype Selectivity α4β2 α10 Off-Target BindingDB

Key Research Applications


High-Affinity α4β2 Radioligand Probe

The combination of sub-nanomolar affinity (Ki = 0.130 nM) and low lipophilicity (cLogP –0.1) makes (S)-5-(azetidin-2-ylmethoxy)pyrimidine an excellent candidate as a cold competitor in radioligand displacement assays [1]. Its 4.2-fold affinity advantage over the closest pyridine analog (Ki = 0.55 nM) translates into lower working concentrations and reduced non-specific binding at the concentrations needed for saturation or competition experiments [2].

Azetidine Ring SAR Benchmark

The 18.5-fold affinity loss upon substitution of azetidine with N-methyl-pyrrolidine (Ki 2.40 nM vs. 0.130 nM) establishes this compound as the benchmark for evaluating the contribution of the unsubstituted, four-membered azetidine ring to receptor recognition [1]. Researchers can use this compound as the high-affinity reference point in systematic SAR campaigns exploring ring size, N-substitution, and core heterocycle effects on nAChR binding and function.

Selective α4β2 Activation in Native Tissue

The >77,000-fold selectivity window between α4β2 (Ki 0.130 nM) and α10 (Ki >10,000 nM) nAChR subtypes indicates that at the low nanomolar concentrations necessary for α4β2 engagement, α10-mediated contributions are negligible [1]. This selectivity profile supports the use of (S)-5-(azetidin-2-ylmethoxy)pyrimidine in electrophysiological or calcium-flux experiments where isolating α4β2-mediated signals is critical for data interpretation.

Enantiomer-Specific Pharmacology Differentiation

Because the (R)-enantiomer ABT-594 ((R)-pyridine-2-chloro-azetidine, Ki 0.037 nM) demonstrates different side-effect liability compared to the (S)-enantiomer of the pyridine series, and the (S)-pyrimidine entity (Ki 0.130 nM) has no publicly available in vivo safety data, this compound is ideally suited as a tool for investigating whether the pyrimidine core alters the enantiomer-dependent pharmacology observed in the pyridine class [1][2]. This is a high-value research opportunity for academic groups and pharmaceutical laboratories seeking to decouple core heterocycle effects from stereochemical effects.

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